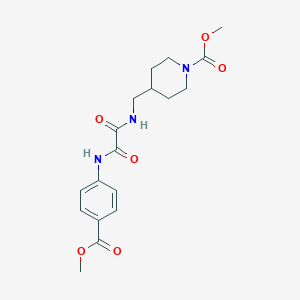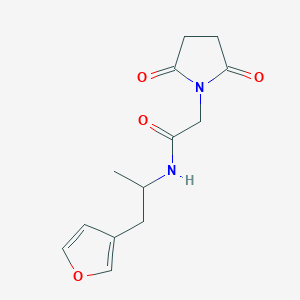
2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(furan-3-yl)propan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(furan-3-yl)propan-2-yl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DKP-F and is synthesized using a specific method that will be discussed in detail in DKP-F has been found to have a mechanism of action that makes it a valuable tool in scientific research, and its biochemical and physiological effects have been studied extensively. This paper will explore the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research on DKP-F.
Scientific Research Applications
Chemical Synthesis and Characterization
Development of Novel Compounds : This compound is part of research efforts in synthesizing new molecules with unique structures, demonstrating the versatility of furan derivatives in organic synthesis. For instance, reactions of some furan-3-ones with 2,3-diaminopyridine led to the formation of pyrrol-2-ylidene-acetates, showcasing the compound's role in generating structurally diverse molecules (Sacmacl, Bolukbasl, & Şahin, 2012).
Crystal Structure Analysis : Investigations into the crystal structure of related furan and pyrrolidine ring compounds provide insights into their conformation and the stabilizing interactions that impact their chemical behavior and potential reactivity (Sundaramoorthy, Rajesh, Raghunathan, & Velmurugan, 2012).
Potential Biological Activities
Cytotoxicity Studies : Research on β-aryl-α-dimethoxyphosphoryl-γ-lactams highlights the cytotoxic potential of compounds derived from furan, indicating their relevance in developing therapeutic agents against various cancer cell lines (Cinar, Unaleroglu, Ak, & Garipcan, 2017).
Anticancer Activity : Synthesis and evaluation of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives revealed their selective cytotoxic effects against leukemia cell lines, contributing to the search for novel anticancer compounds (Horishny, Arshad, & Matiychuk, 2021).
Methodological Innovations
Synthetic Methodologies : Studies on the synthesis of 2-furan-2-ylacetamides using palladium-catalyzed reactions highlight innovative approaches to constructing complex molecules, illustrating the compound's role in advancing synthetic organic chemistry (Gabriele, Plastina, Salerno, & Mancuso, 2006).
Decarboxylative Claisen Rearrangement : Research on furan-2-ylmethyl compounds explores decarboxylative Claisen rearrangement reactions, showcasing the utility of these compounds in generating heteroaromatic products, a valuable tool in synthetic chemistry (Craig, King, Kley, & Mountford, 2005).
properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[1-(furan-3-yl)propan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-9(6-10-4-5-19-8-10)14-11(16)7-15-12(17)2-3-13(15)18/h4-5,8-9H,2-3,6-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHPJKLYSAGVJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)CN2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

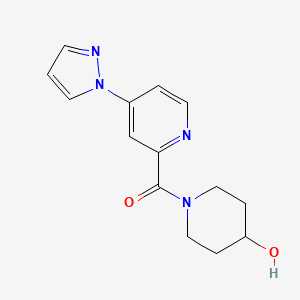
![N-(2-chloro-5-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2658677.png)
![methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B2658678.png)
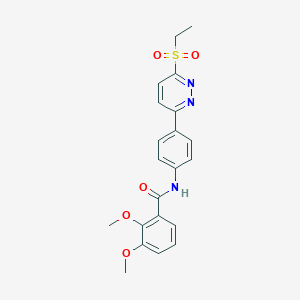
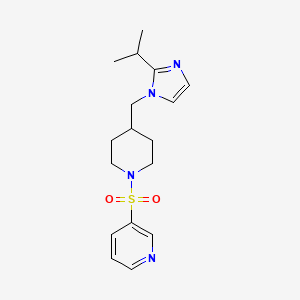
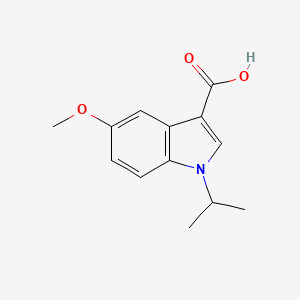
![Tert-butyl N-[(1R,3R)-3-(4-aminophenyl)cyclopentyl]carbamate](/img/structure/B2658685.png)
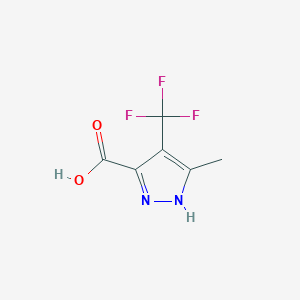
![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide](/img/structure/B2658691.png)
![8-(4-ethoxyphenyl)-2-(4-fluorobenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2658692.png)
![2-(benzylthio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2658693.png)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2658694.png)
